Bupleurotoxin

Descripción

Propiedades

IUPAC Name |

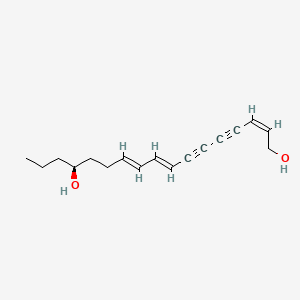

(2Z,8E,10E,14S)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXPHJXYZGEBCW-PFTJZPSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC/C=C/C=C/C#CC#C/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111128-27-9 | |

| Record name | Bupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPLEUROTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M62W36U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Solvent-Based Extraction

The primary method for isolating polyacetylenes, including BETX, involves solvent extraction from Bupleuri Radix. Key steps include:

-

Ethanol Extraction : Raw material is soaked in 95% ethanol, followed by thermal reflux (2–3 cycles) to dissolve polar compounds.

-

Petroleum Ether Partitioning : The ethanol extract is concentrated and partitioned with petroleum ether via ultrasonication (30–60 min per cycle) to isolate non-polar polyacetylenes.

Table 1: Extraction Parameters for Polyacetylenes from Bupleuri Radix

Optimization Strategies

-

Ultrasonication : Enhances solvent penetration into plant matrix, improving extraction efficiency.

-

Vacuum Drying : Post-extraction drying at 60°C preserves volatile components.

Synthetic Approaches for Polyacetylenes

Total Synthesis of Analogous Polyacetylenes

While no direct synthesis of BETX is reported, methodologies for structurally related polyacetylenes (e.g., bupleurynol) provide a template. A key route involves:

-

Sonogashira Coupling : Forms carbon–carbon bonds between terminal alkynes and aryl/heteroaryl halides.

-

Cadiot-Chodkiewicz Coupling : Introduces conjugated diyne moieties.

Table 2: Synthetic Steps for Bupleurynol (Analogous to BETX)

Challenges in BETX Synthesis

-

Stereochemical Control : Polyacetylenes often require iterative coupling reactions to achieve desired stereochemistry.

-

Low Natural Abundance : BETX is present in trace amounts in Bupleurum, necessitating high-throughput extraction.

Purification and Characterization

Chromatographic Techniques

Post-extraction purification relies on:

-

Silica Gel Column Chromatography : Separates polyacetylenes by polarity.

-

DEAE-52 Ion Exchange : Isolates charged or polar metabolites.

Table 3: Purification Methods for Polyacetylenes

Spectroscopic Validation

-

1H/13C NMR : Confirms structural motifs (e.g., terminal diynes, epoxide groups).

-

GC-MS : Identifies retention indices and fragmentation patterns.

Toxicological Considerations

Neurotoxicity Mechanisms

BETX induces cerebral lesions by inhibiting GABA receptor signaling, as demonstrated via metabolomic profiling. Key findings include:

-

GABA Receptor Modulation : Competitive inhibition of GABA-induced currents in hippocampal neurons.

-

Cerebral Damage : Histopathological changes in mouse hippocampus after repeated BETX administration.

Table 4: Toxicity Parameters of BETX

Análisis De Reacciones Químicas

Types of Reactions: Bupleurotoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into less toxic compounds.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Bupleurotoxin has several scientific research applications, including:

Neurotoxicity Studies: It is used to study the mechanisms of neurotoxicity and the role of GABA receptors in the brain.

Metabolomics: Researchers use this compound to investigate metabolic changes and pathways affected by neurotoxins.

Traditional Medicine: this compound is studied for its presence and effects in traditional Chinese medicinal herbs.

Mecanismo De Acción

Bupleurotoxin exerts its effects by inhibiting GABA receptors in the brain. This inhibition disrupts normal neurotransmission, leading to neurotoxic effects such as cerebral lesions . The compound competes with GABA for binding to its receptors, thereby blocking the inhibitory signals that GABA typically mediates .

Comparación Con Compuestos Similares

Structural Analogues

Acetylbupleurotoxin

- Source : Bupleurum longiradiatum .

- Structure : A 14-acetylated derivative of BETX, enhancing lipophilicity .

- Toxicity : Similar LD₅₀ (~12–15 mg/kg) but prolonged latency in symptom onset compared to BETX .

Oenanthotoxin

- Source : Oenanthe crocata (water hemlock) .

- Structure : Contains a 17-carbon polyacetylene chain with conjugated diynes but lacks the hydroxyl group at C14 .

- Toxicity : Higher potency (LD₅₀: ~5 mg/kg in mice) due to enhanced blood-brain barrier penetration .

Cicutoxin

- Source : Cicuta virosa (water hemlock) .

- Structure : Similar to oenanthotoxin but with a terminal alkyne group .

- Toxicity : Extreme neurotoxicity (LD₅₀: ~2.5 mg/kg), causing rapid convulsions and respiratory failure .

Lobetyolin

- Source: Codonopsis pilosula .

- Structure : Shares the 1,3-butadiyne core but has a glycosylated side chain .

- Toxicity: Non-neurotoxic; exhibits immunomodulatory effects instead .

Panaxynol

- Source : Panax ginseng .

- Structure : A 17-carbon polyacetylene with a terminal alcohol group .

- Toxicity : Inhibits lipoxygenases but lacks GABA receptor activity; LD₅₀ >100 mg/kg .

Functional and Toxicological Comparisons

Table 1: Key Toxicological Parameters

Table 2: Metabolic Pathways Affected

Mechanistic Divergences

- GABA Receptor Interactions :

- Metabolomic Profiles :

Actividad Biológica

Bupleurotoxin, a bioactive compound derived from the Bupleurum genus, particularly Bupleurum chinense and Bupleurum falcatum, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and toxicity associated with this compound, supported by case studies and research findings.

This compound belongs to a class of compounds known as triterpene saponins. It exhibits a range of biological activities including anti-inflammatory, neuroprotective, and hepatoprotective effects. The compound's mechanism of action is primarily linked to its ability to modulate various signaling pathways involved in inflammation and cellular stress responses.

Key Mechanisms:

- Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, thereby reducing inflammation in various models of disease .

- Neuroprotective Effects: It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

- Hepatoprotective Properties: Research indicates that this compound can mitigate liver damage caused by toxic substances, although it can also induce hepatotoxicity at high doses .

1. Antidepressant Effects

Recent studies have demonstrated that this compound has significant antidepressant properties. In animal models of chronic unpredictable mild stress (CUMS), administration of this compound led to improvements in depressive-like behaviors. This was evidenced by increased locomotor activity and reduced anhedonia compared to control groups .

2. Hepatotoxicity

Despite its therapeutic benefits, this compound is associated with liver toxicity when used inappropriately. High doses have been linked to acute liver injury and hepatocyte apoptosis. A study reported that while CUMS rats showed resilience to liver damage from this compound, healthy rats exhibited severe toxic reactions .

Case Studies

Case Study 1: Antidepressant Efficacy

A study involving CUMS rats treated with this compound revealed a significant reduction in depressive symptoms. The treatment group displayed lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating improved liver function alongside behavioral improvements .

Case Study 2: Hepatotoxicity Observation

In a clinical observation involving patients using herbal formulations containing this compound, several cases of elevated liver enzymes were reported after prolonged use. This highlights the necessity for careful dosing and monitoring during treatment .

Toxicological Profile

The toxicological profile of this compound is complex. While it offers therapeutic benefits, its hepatotoxic potential necessitates caution:

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.